2-(3,4-dimethoxyphenyl)-5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, a class of nitrogen-rich heterocycles known for their diverse pharmacological and agrochemical applications. Its structure features a pyrazolo[1,5-a]pyrazinone core substituted at position 2 with a 3,4-dimethoxyphenyl group and at position 5 with a (2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl moiety.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5/c1-5-35-20-9-6-18(7-10-20)26-28-22(17(2)36-26)16-30-12-13-31-23(27(30)32)15-21(29-31)19-8-11-24(33-3)25(14-19)34-4/h6-15H,5,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGJNYACXDLBSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)OC)OC)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrazin family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on available research.
Synthesis and Structural Characterization
The synthesis of pyrazolo[1,5-a]pyrazin derivatives typically involves reactions between various substituted phenyl groups and pyrazole precursors. For instance, one study synthesized novel derivatives through microwave-assisted methods, yielding compounds with significant biological activity against A549 lung cancer cells. The structures were characterized by techniques such as IR spectroscopy, NMR, and X-ray diffraction .
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit promising anticancer properties. For example:
- Inhibition of A549 Cells : Compounds were shown to inhibit the growth of A549 lung cancer cells in a dose-dependent manner. The most effective compounds were found to modulate autophagy pathways, enhancing their anticancer effects .
- Cell Cycle Arrest : Certain derivatives have been reported to induce cell cycle arrest in various cancer cell lines, suggesting potential as therapeutic agents in oncology .
Structure-Activity Relationship (SAR)
The biological activity of these compounds is closely related to their structural modifications. For instance:
- Compounds with electron-withdrawing groups (like halogens) at specific positions demonstrated enhanced inhibitory effects on cancer cell proliferation.
- The presence of methoxy and ethoxy groups significantly influenced the potency and selectivity of the compounds against different cancer cell lines .
The mechanisms through which these compounds exert their biological effects include:
- Autophagy Modulation : Some studies suggest that these compounds may trigger autophagic processes in cancer cells, leading to programmed cell death.
- Inhibition of Key Enzymes : Certain derivatives have been identified as inhibitors of enzymes involved in cancer progression, such as phosphodiesterases (PDEs), which play a role in cellular signaling pathways .
Study 1: Synthesis and Evaluation
A study synthesized a series of pyrazolo[1,5-a]pyrazin derivatives and evaluated their anticancer activity against A549 and H322 cell lines. The results indicated that specific structural modifications led to significant growth inhibition in a dose-dependent manner. The most potent derivative displayed IC50 values in the low micromolar range .
Study 2: Fluorescent Applications
Another research effort explored the use of pyrazolo[1,5-a]pyrimidines as fluorescent markers for cellular imaging. These compounds demonstrated high quantum yields and stability under physiological conditions, making them suitable for tracking cellular processes in real-time. This highlights their versatility beyond traditional therapeutic applications .
Data Summary
| Compound Name | Activity | Cell Line | Mechanism |
|---|---|---|---|
| This compound | Inhibitory | A549 | Autophagy modulation |
| 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | High potency | A549 | Enzyme inhibition |
| Pyrazolo[1,5-a]pyrimidines | Fluorescent marker | HeLa | Cellular imaging |
Chemical Reactions Analysis
Nucleophilic Reactions
The oxazole and pyrazine rings are key sites for nucleophilic attacks.
Mechanistic Insights :
-
Oxazole hydrolysis proceeds via protonation at the oxygen, followed by nucleophilic water attack at the electrophilic C2 position .
-
Demethylation of methoxy groups uses BBr₃ to cleave methyl ethers, forming phenolic -OH groups .
Reduction Reactions
The 4(5H)-one carbonyl in the pyrazine core is reducible.
Key Observations :
-
NaBH₄ selectively reduces the ketone without affecting methoxy or oxazole groups.
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Catalytic hydrogenation of oxazole’s methyl group requires elevated pressures for full conversion .
Oxidative Cleavage
The pyrazine ring undergoes oxidative degradation under strong conditions.
| Reaction | Oxidizing Agent | Product | Conditions | Yield | References |
|---|---|---|---|---|---|
| Pyrazine Ring Cleavage | KMnO₄ (3 eq), H₂SO₄, 60°C | 2,5-diketopiperazine derivative | 4 hrs, pH <2 | 55% |
Mechanism :
-
MnO₄⁻ abstracts protons from the pyrazine ring, leading to C-N bond cleavage and diketopiperazine formation .
Electrophilic Aromatic Substitution (EAS)
The dimethoxyphenyl group directs electrophiles to specific positions.
| Electrophile | Conditions | Product | Regioselectivity | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro group at C5 (meta to OMe) | >90% para selectivity | |
| Bromination | Br₂ (1 eq), FeBr₃, DCM | Br at C6 (ortho to OMe) | 85% yield |
Computational Data :
-
DFT calculations show methoxy groups increase electron density at C5 and C6 positions, favoring nitration/bromination .
Cross-Coupling Reactions
The chlorinated derivatives participate in palladium-catalyzed couplings.
Optimization Notes :
-
Suzuki reactions require anhydrous DMF and degassed solvents to prevent Pd catalyst deactivation .
-
Buchwald-Hartwig amination achieves higher yields with electron-rich aryl halides .
Photophysical Reactivity
UV irradiation induces structural rearrangements.
| Condition | Observation | Application Potential | References |
|---|---|---|---|
| UV (254 nm), CH₃CN, 2 hrs | Formation of aziridine derivative (λem 416 nm) | Fluorescent probes |
Theoretical Basis :
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Structure Variations
The pyrazolo[1,5-a]pyrazin-4(5H)-one core distinguishes this compound from structurally related heterocycles:
- Pyrazolo[1,5-a]pyrimidines (e.g., steroidal derivatives in ): Replace the pyrazine ring with pyrimidine, altering aromaticity and hydrogen-bonding capacity. This modification impacts biological activity, as pyrimidine-containing analogs often target steroid receptors .
- Pyrazolo[3,4-d]pyrimidin-4-ones (): Feature a fused pyrimidinone ring instead of pyrazinone, enhancing rigidity and electronic delocalization. These derivatives are synthesized via thermal fusion of oxazinones with urea/thiourea .
Substituent Effects
Key substituents and their analogs:
- Oxazole vs. Oxadiazole : The target compound’s 5-methyloxazole group contrasts with the 1,2,4-oxadiazole in F829-0658 (). Oxadiazoles improve metabolic stability and binding affinity in medicinal chemistry, whereas oxazoles enhance π-π stacking .
- Methoxy/Ethoxy Groups : The 3,4-dimethoxyphenyl and 4-ethoxyphenyl substituents differ from the 2-methylphenyl group in F829-0656. Methoxy/ethoxy groups increase lipophilicity and may influence CNS penetration or cytochrome P450 interactions.
- Steroidal vs. Aromatic Side Chains: Pyrazolo[1,5-a]pyrimidines with steroidal side chains () exhibit hormone-like activity, while the target compound’s purely aromatic substituents suggest non-steroidal targeting .
Data Tables
Table 2. Substituent Impact on Bioactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
